1-Methylisoquinolin-3-ol
Overview
Description
1-Methylisoquinolin-3-ol is a heterocyclic organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is a derivative of isoquinoline, characterized by a hydroxyl group at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinolin-3-ol can be synthesized through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as the use of metal catalysts and controlled reaction environments, are likely employed.
Chemical Reactions Analysis
1-Methylisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
1-Methylisoquinolin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its role in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Methylisoquinolin-3-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways related to its biological activities. For instance, its antifungal activity is attributed to its ability to interact with fungal cell membranes and disrupt their integrity .
Comparison with Similar Compounds
1-Methylisoquinolin-3-ol can be compared with other isoquinoline derivatives such as:
1-Methylisoquinoline: Lacks the hydroxyl group at the third position, resulting in different chemical reactivity and biological activity.
3-Hydroxyisoquinoline: Lacks the methyl group at the first position, affecting its solubility and interaction with biological targets.
1-Methyl-2H-isoquinolin-3-one: A ketone derivative with distinct chemical properties and applications.
Uniqueness: The presence of both a hydroxyl group and a methyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-methyl-2H-isoquinolin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-9-5-3-2-4-8(9)6-10(12)11-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZERFHYFSWMIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390535 | |
Record name | 1-methylisoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16535-89-0 | |
Record name | 1-methylisoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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